molecular formula C12H17N3O2 B2744129 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199132-87-9

1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2744129
CAS No.: 2199132-87-9
M. Wt: 235.287
InChI Key: MGWDDCZEWXIRFA-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one chemical class. This structure is a versatile scaffold in medicinal chemistry and drug discovery, known for its diverse biological potential. The molecule features a 4,5-dihydro-1H-1,2,4-triazol-5-one core, which is a privileged structure in the design of biologically active compounds. Derivatives of this core have been extensively studied and are reported to exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anti-HIV properties . The specific substitution pattern on this molecule—incorporating a but-2-yn-1-yl group at the N-1 position, a methyl group at the N-4 position, and a tetrahydropyran (oxan-4-yl) group at the C-3 position—defines its unique steric and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its use as a key building block for the synthesis of more complex molecules. The 4,5-dihydro-1H-1,2,4-triazol-5-one ring system is a known pharmacophore, and its derivatives have been investigated as potential inhibitors for various enzymes . For instance, structurally related 1,2,4-triazole-containing compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as inhibitors for other biological targets like phosphodiesterases (PDEs) . The presence of the oxan-4-yl (tetrahydropyran) moiety is a common feature in pharmaceuticals, often included to optimize physicochemical properties such as solubility and metabolic stability. The but-2-yn-1-yl group offers a potential handle for further chemical modification via click chemistry, expanding its utility in chemical biology and proteomics research. This compound is supplied for research use only (RUO) and is intended for laboratory studies by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-but-2-ynyl-4-methyl-5-(oxan-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-4-7-15-12(16)14(2)11(13-15)10-5-8-17-9-6-10/h10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWDDCZEWXIRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)N(C(=N1)C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

    Introduction of the but-2-yn-1-yl group: This step often involves alkylation reactions using alkynes.

    Attachment of the oxan-4-yl group: This can be done through etherification reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal activities. For instance, compounds with similar triazole structures have been found to be effective against various strains of bacteria and fungi. A study highlighted that certain triazole derivatives demonstrated potent inhibition against Staphylococcus aureus, suggesting that modifications in the triazole structure can enhance biological activity .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. For example, compounds with a triazole core were tested for their cytotoxic effects on human cancer cell lines such as MDA-MB-231 and Caco-2. One study reported that a related compound exhibited an IC50 value of 16.63 μM against Caco-2 cells, indicating significant cytotoxicity compared to established chemotherapeutic agents like cisplatin . The mechanism of action was linked to the induction of apoptosis through reactive oxygen species generation .

Agricultural Applications

The potential use of 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one in agriculture is also noteworthy. Triazole compounds are often utilized as fungicides due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. This application can be crucial in managing crop diseases and enhancing agricultural productivity.

Table: Summary of Biological Activities of Triazole Derivatives

Activity TypeCompound StructureTarget Organism/Cell LineIC50 Value (μM)Reference
Antimicrobial1-(but-2-yn-1-yl)-triazole derivativeStaphylococcus aureusN/ASameliuk et al., 2021
AnticancerRelated triazole derivativeCaco-2 cancer cell line16.63Göktürk et al., 2023
Agricultural FungicideVarious triazole derivativesFungal pathogensN/AGeneral literature review

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The oxan-4-yl group in the target compound is electron-donating due to its oxygen atom, which may lower acidity (pKa) compared to electron-withdrawing groups like trifluoromethyl . Morpholine-substituted analogs (e.g., ) exhibit enhanced solubility, suggesting the oxan-4-yl group could similarly improve bioavailability.

Physicochemical Properties

  • pKa Values: The weakly acidic triazolone ring (pKa ~8–10 in non-aqueous media) is influenced by substituents. For example, electron-withdrawing groups (e.g., CF3) lower pKa, while electron-donating groups (e.g., oxan-4-yl) may raise it slightly .
  • Solubility : Oxygen-containing substituents (morpholine, oxan-4-yl) improve water solubility compared to hydrophobic groups like benzyl .

Computational and Spectroscopic Data

  • DFT/HF Studies : Morpholine- and benzyl-substituted analogs were optimized using B3LYP/6-31G(d,p), revealing dipole moments of ~4–6 Debye and HOMO-LUMO gaps of 5–7 eV . The target compound’s tetrahydropyran group may increase dipole moments due to its polar oxygen atom.
  • NMR Shifts: GIAO calculations for furylmethylenamino-substituted triazolones showed deviations <0.5 ppm for ¹H and <5 ppm for ¹³C vs. experimental data . The oxan-4-yl group’s anisotropic effects could produce distinct shifts in the target compound.

Biological Activity

1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that could be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential applications in medicine.

The molecular formula of this compound is C12H17N3O2C_{12}H_{17}N_{3}O_{2} with a molecular weight of 235.28 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
CAS Number 2199132-87-9

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal activity against various pathogens, including Candida species and Aspergillus species . The specific activity of this compound against these organisms remains to be fully elucidated but suggests potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A study highlighted that certain triazole compounds demonstrate cytotoxic effects against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating significant potency . Although specific data on this compound's anticancer efficacy is limited, its structural similarity to known active compounds warrants further investigation.

The biological effects of 1-(but-2-yn-1-y)-4-methyl-3-(oxan-4-y)-4,5-dihydro-1H-1,2,4-triazol-5-one may involve inhibition of key enzymes or pathways critical for pathogen survival or cancer cell proliferation. Triazoles are often implicated in disrupting cell membrane integrity or interfering with nucleic acid synthesis .

Synthesis Pathways

The synthesis of 1-(but-2-yn-1-y)-4-methyl-3-(oxan-4-y)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions starting from simpler precursors. Recent advancements in asymmetric synthesis have improved yields and selectivity for such compounds .

Case Studies

Case Study 1: Antimicrobial Testing
In a recent study assessing the antimicrobial properties of various triazole derivatives, 1-(but-2-yne)-based compounds were evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated moderate activity compared to standard antibiotics.

Case Study 2: Anticancer Screening
A screening program evaluated the cytotoxic effects of synthesized triazole derivatives on various cancer cell lines. Among these derivatives was 1-(but-2-yne)-based triazole which showed promising effects against lung and breast cancer cell lines.

Q & A

Basic: How can synthetic routes for this triazolone derivative be optimized to improve yield and purity?

Methodological Answer:
Optimization involves evaluating reaction conditions (solvent, temperature, catalysts) and substituent effects. For example:

  • Solvent Selection: Ethanol is commonly used for recrystallization, yielding 69–81% purity depending on substituents (e.g., compound 4d: 69.40% yield, 133–134°C melting point) .
  • Catalytic Reduction: Sodium borohydride (NaBH₄) in ethanol under reflux (4 hours) effectively reduces intermediates, as seen in compound 5a (81.55% yield) .
  • Substituent Impact: Electron-withdrawing groups (e.g., bromine in 4e) may lower yields (61.33%) compared to chloro/fluoro derivatives (72.47% in 4f), suggesting steric/electronic tuning .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in triazolone derivatives) .
  • ¹H-NMR: Resolves substituent environments (e.g., thiophene protons in 4d–4f at δ 6.5–7.5 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, critical for verifying synthetic products .

Advanced: How can DFT calculations elucidate electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) analyzes:

  • Mulliken Charges: Predicts electrophilic/nucleophilic sites via electron density distribution (e.g., triazolone ring carbons in similar compounds show δ+ values of 0.2–0.4) .
  • Frontier Molecular Orbitals (FMOs): Determines HOMO-LUMO gaps (e.g., ~4.5 eV in triazolones), correlating with stability and reactivity .
  • Non-Covalent Interactions (NCIs): Visualizes hydrogen bonding and π-stacking via Reduced Density Gradient (RDG) analysis .

Advanced: What methodologies determine acidic properties in non-aqueous solvents?

Methodological Answer:
Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF:

  • Half-Neutralization Potential (HNP): Derived from mV vs. titrant volume plots (e.g., pKa values range 8.2–10.5 for triazolones) .
  • Solvent Effects: Dielectric constants influence ionization; acetone (ε=20.7) yields higher pKa accuracy than tert-butyl alcohol (ε=12.5) .

Advanced: How can environmental fate studies be designed to assess ecological risks?

Methodological Answer:

  • Partition Coefficients (Log P): Predict bioaccumulation using shake-flask or HPLC methods .
  • Degradation Kinetics: Monitor hydrolysis/photolysis rates under controlled pH/UV conditions .
  • Ecotoxicology Assays: Use Daphnia magna or algal models to determine LC₅₀/EC₅₀ values .

Advanced: What strategies enhance biological activity through structural modifications?

Methodological Answer:

  • Bioisosteric Replacement: Substitute oxan-4-yl with thiophene (e.g., compound 4d shows antimicrobial activity) .
  • Hybridization: Fuse triazolone with coumarin (e.g., compound 4i exhibits antitumor activity via Topo-I inhibition) .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., triazolone C=O) for target binding .

Advanced: How does crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Confirms bond lengths (e.g., N–N bonds in triazolones: 1.31–1.35 Å) and dihedral angles .
  • Hirshfeld Surfaces: Quantifies intermolecular interactions (e.g., H···O contacts contribute 25% to crystal packing) .

Advanced: How should contradictory data on synthetic yields be analyzed?

Methodological Answer:

  • Statistical Analysis: Apply ANOVA to compare yields under varying conditions (e.g., NaBH₄ vs. LiAlH₄ reduction) .
  • Reaction Monitoring: Use in-situ IR or HPLC to detect intermediates/byproducts affecting yield .

Advanced: What computational tools predict structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Models: Utilize descriptors like Log P, polar surface area, and dipole moments to correlate with bioactivity .
  • Molecular Docking: Simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Advanced: How do solvent polarity and proticity influence synthetic outcomes?

Methodological Answer:

  • Polar Protic Solvents (e.g., ethanol): Stabilize transition states via H-bonding, improving cyclization yields (e.g., 72% in 4f) .
  • Aprotic Solvents (e.g., DMF): Enhance solubility of hydrophobic intermediates, critical for coupling reactions .

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